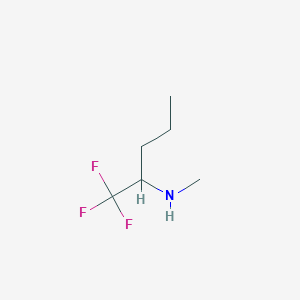
(R)-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide is a chiral compound that features a thiazolidine ring, a mercaptoethyl group, and a carboxamide group. Compounds with thiazolidine rings are often studied for their biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide typically involves the formation of the thiazolidine ring followed by the introduction of the mercaptoethyl and carboxamide groups. Common synthetic routes may include:
Cyclization Reactions: Starting from amino acids or other precursors to form the thiazolidine ring.
Functional Group Introduction: Using reagents like thiols and amines to introduce the mercaptoethyl and carboxamide groups under specific conditions such as acidic or basic environments.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification Techniques: Employing methods like crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The mercaptoethyl group can undergo oxidation to form disulfides.
Reduction: The carboxamide group can be reduced to amines under specific conditions.
Substitution: The thiazolidine ring can participate in substitution reactions, especially at the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Disulfides: From oxidation of the mercaptoethyl group.
Amines: From reduction of the carboxamide group.
Substituted Thiazolidines: From substitution reactions on the thiazolidine ring.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: As a ligand in catalytic reactions.
Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its reactive groups.
Biomolecular Interactions: Studied for interactions with proteins and nucleic acids.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide would depend on its specific interactions with molecular targets. Generally, it might:
Bind to Enzymes: Inhibiting their activity by interacting with active sites.
Modulate Pathways: Affecting biochemical pathways by binding to receptors or other proteins.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-4-carboxylic acid: Lacks the mercaptoethyl group.
N-(2-Mercaptoethyl)thiazolidine-4-carboxamide: Non-chiral version.
Uniqueness
Chirality: The ®-enantiomer may have different biological activities compared to the (S)-enantiomer.
Functional Groups:
Propiedades
Fórmula molecular |
C6H12N2OS2 |
|---|---|
Peso molecular |
192.3 g/mol |
Nombre IUPAC |
(4R)-N-(2-sulfanylethyl)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C6H12N2OS2/c9-6(7-1-2-10)5-3-11-4-8-5/h5,8,10H,1-4H2,(H,7,9)/t5-/m0/s1 |
Clave InChI |
HHHADADRSZJCIY-YFKPBYRVSA-N |
SMILES isomérico |
C1[C@H](NCS1)C(=O)NCCS |
SMILES canónico |
C1C(NCS1)C(=O)NCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Vinyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12848056.png)
![(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12848057.png)
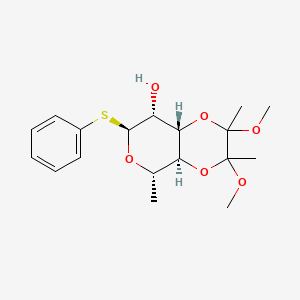
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole](/img/structure/B12848064.png)
![3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B12848068.png)
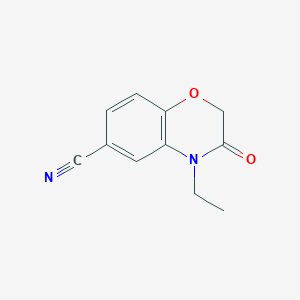
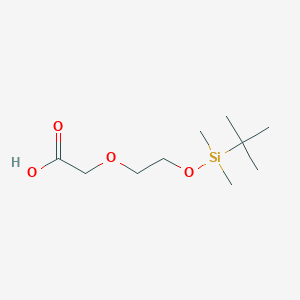



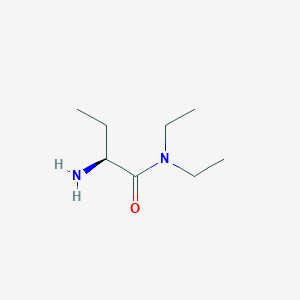
![(1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B12848116.png)
